molecular formula C8H13N3O2 B14548728 Ethyl 3-azido-4-methylpent-2-enoate CAS No. 62317-50-4

Ethyl 3-azido-4-methylpent-2-enoate

Cat. No.: B14548728
CAS No.: 62317-50-4
M. Wt: 183.21 g/mol
InChI Key: YVQLOVOZOYVCNZ-UHFFFAOYSA-N
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Description

Ethyl 3-azido-4-methylpent-2-enoate is an organic compound with a unique structure that includes an azido group, a methyl group, and an ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-azido-4-methylpent-2-enoate typically involves the reaction of ethyl acetoacetate with sodium azide under specific conditions. The reaction is carried out in an organic solvent such as ethanol or acetonitrile, and the temperature is maintained at around 0-5°C to ensure the stability of the azido group. The reaction proceeds through the nucleophilic substitution of the azide ion on the β-carbon of the ethyl acetoacetate, resulting in the formation of this compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction conditions are optimized for maximum yield and purity. The product is typically purified through distillation or recrystallization techniques.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-azido-4-methylpent-2-enoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction of the azido group can lead to the formation of amines.

    Substitution: The azido group can be substituted with other nucleophiles, such as amines or alcohols, to form different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst are used.

    Substitution: Nucleophiles like amines or alcohols are used under mild conditions, often in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed

    Oxidation: Formation of oxo derivatives.

    Reduction: Formation of primary amines.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 3-azido-4-methylpent-2-enoate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development, particularly in the synthesis of novel pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl 3-azido-4-methylpent-2-enoate involves its interaction with various molecular targets. The azido group is highly reactive and can participate in click chemistry reactions, forming stable triazole rings. These reactions are often catalyzed by copper (I) ions and proceed through a cycloaddition mechanism. The ester group can undergo hydrolysis to release the corresponding carboxylic acid and alcohol, which can further participate in various biochemical pathways .

Comparison with Similar Compounds

Ethyl 3-azido-4-methylpent-2-enoate can be compared with other azido compounds and esters:

    Similar Compounds: Ethyl azidoacetate, mthis compound, and ethyl 4-azido-2-butenoate.

    Uniqueness: The presence of both the azido and ester groups in this compound makes it a versatile intermediate in organic synthesis. Its unique structure allows for a wide range of chemical modifications and applications.

Properties

CAS No.

62317-50-4

Molecular Formula

C8H13N3O2

Molecular Weight

183.21 g/mol

IUPAC Name

ethyl 3-azido-4-methylpent-2-enoate

InChI

InChI=1S/C8H13N3O2/c1-4-13-8(12)5-7(6(2)3)10-11-9/h5-6H,4H2,1-3H3

InChI Key

YVQLOVOZOYVCNZ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C=C(C(C)C)N=[N+]=[N-]

Origin of Product

United States

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